DL-Methionine (1-13C) is a stable isotope-labeled variant of the essential amino acid methionine, where the carbon atom at position one is replaced with carbon-13. This compound is crucial in various biochemical and metabolic studies due to its unique properties that allow researchers to trace metabolic pathways and understand protein synthesis mechanisms. Methionine itself plays a vital role in human health, being involved in protein synthesis, methylation reactions, and serving as a precursor for other important biomolecules.
DL-Methionine (1-13C) can be synthesized from natural sources or produced through chemical methods. It is often derived from the hydrolysis of proteins or synthesized via chemical reactions involving labeled precursors. The primary sources for obtaining this compound include microbial fermentation processes and synthetic organic chemistry.
DL-Methionine (1-13C) is classified as an amino acid, specifically a sulfur-containing amino acid. It belongs to the group of essential amino acids, which means it must be obtained through diet as the human body cannot synthesize it. The compound is also categorized under stable isotope-labeled compounds used in metabolic research.
The synthesis of DL-Methionine (1-13C) typically involves several chemical methods. One common approach is the use of carbon-13 labeled precursors in a multi-step synthesis process. The incorporation of carbon-13 into the methionine molecule can be achieved through various chemical reactions, including:
The synthesis process often requires specific reaction conditions, including controlled temperatures and pressures, to ensure high yields and purity of the final product. For instance, advanced techniques such as chromatography are frequently employed for purification purposes, ensuring isotopic purity and consistency in the final product.
The molecular weight of DL-Methionine (1-13C) is approximately 149.21 g/mol, with specific isotopic data indicating that one of its carbon atoms has an atomic mass of 13.
DL-Methionine (1-13C) undergoes several types of chemical reactions:
Common reagents used in these reactions include:
DL-Methionine (1-13C) functions similarly to its unlabeled counterpart in biological systems. It participates in protein synthesis by being incorporated into polypeptides during translation. The mechanism involves the binding of initiator transfer RNA carrying methionine to the start codon on messenger RNA within ribosomes.
This compound plays a crucial role in several biochemical pathways, particularly the methionine cycle, which is essential for methylation processes and cellular function. Its pharmacokinetics involve absorption in the small intestine and distribution throughout various tissues where it participates in numerous metabolic reactions.
DL-Methionine (1-13C) appears as a white crystalline powder with a melting point around 280 °C when hydrated. It is soluble in water and slightly soluble in alcohols.
The compound exhibits typical behavior of amino acids, including:
DL-Methionine (1-13C) has significant applications in scientific research:
Methionine synthase (EC 2.1.1.14 in plants/yeasts; EC 2.1.1.13 in mammals) catalyzes the final step of de novo methionine biosynthesis: the transfer of a methyl group from 5-methyltetrahydrofolate (5Me-THF) to homocysteine. This reaction is the primary origin of the universal depletion of ¹³C in methyl groups (O- and N-methyl groups) observed in natural products like lignin, caffeine, and alkaloids. Experimental studies using position-specific ¹³C NMR analysis reveal that the S-methyl group of natural L-methionine (from sheep milk protein) is depleted by ~20‰ relative to the carboxyl carbon, while synthetic DL-methionine shows no significant intramolecular isotopic variation [1]. This depletion arises from a normal kinetic isotope effect (KIE) during methyl transfer, where the lighter ¹²C isotope reacts preferentially due to lower bond dissociation energy [1].
Quantum mechanical calculations of the methionine synthase transition state demonstrate an SN₂-type mechanism with significant C–S bond elongation (Figure 1). At the transition state, the methyl carbon adopts a near-planar geometry with bond order reductions of 29% for the C–N(5Me-THF) bond and 52% for the forming C–S(homocysteine) bond. This asynchronous transition state induces substantial vibrational frequency changes at the methyl carbon, explaining the observed ¹³C depletion [1]. Consequently, methyl groups derived from methionine—including those in S-adenosylmethionine (AdoMet)—inherit this depletion, propagating ¹³C impoverishment to methylated natural products.
Table 1: Position-Specific δ¹³C (‰) Values in Methionine
Carbon Position | Natural L-Methionine | Synthetic DL-Methionine |
---|---|---|
S-Methyl | -40.2 ± 0.5 | -28.1 ± 0.3 |
α-Carbon | -25.6 ± 0.4 | -28.0 ± 0.3 |
β-Carbon | -26.8 ± 0.4 | -27.9 ± 0.3 |
γ-Carbon | -26.7 ± 0.4 | -28.0 ± 0.3 |
Carboxyl | -20.3 ± 0.4 | -27.8 ± 0.3 |
Data derived from [1], showing pronounced depletion at the S-methyl position in biologically synthesized methionine.
Kinetic isotope effects (KIEs) govern isotopic fractionation during enzymatic methyl transfers. Methionine synthase exhibits a primary ¹⁴C KIE of 1.116 for the methyl group, indicating C–S bond cleavage as the rate-limiting step [1]. Comparative KIE analyses across methyltransferases reveal distinct transition state geometries:
Key Enzymes and Their KIEs:
Interpretation: Early SN₂ transition state with moderate C–S bond cleavage.
Phenylethanolamine N-Methyltransferase (PNMT):
Interpretation: Early SN₂ transition state with methyl transfer rate limitation [3].
AdoMet Synthetase:
Table 2: Kinetic Isotope Effects in Methyltransferase Reactions
Enzyme | Primary ¹⁴C KIE | ³⁶S KIE | α-Secondary ³H KIE | Transition State Geometry |
---|---|---|---|---|
Methionine synthase | 1.116 ± 0.005 | 1.014 ± 0.005 | Not measured | Early SN₂, asymmetric |
PNMT | 1.116 ± 0.005 | 1.014 ± 0.005 | 0.796 ± 0.006 | Early SN₂ |
AdoMet synthetase | 1.128 ± 0.003* | Not significant | 1.009 ± 0.008 (β) | Symmetric SN₂ |
*Without K⁺ activator; data compiled from [1] [3] [5].
The magnitude of KIEs correlates with transition state (TS) tightness. For methionine synthase, the moderate ³⁶S KIE (1.014) suggests partial C–S bond cleavage, while the inverse α-³H KIE in PNMT reflects increased C–H bond order at the TS. In contrast, AdoMet synthetase shows minimal sulfur KIE, indicating negligible S–Cₘₑ bond change during AdoMet formation [5]. These differences arise from:
For DL-methionine (1-¹³C), isotopic labeling at the carboxyl position avoids direct involvement in methyl transfer KIEs. However, its ¹³C signature may indirectly influence metabolic routing due to isotope-sensitive reactions in downstream transamination or decarboxylation pathways [8].
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